1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol
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Overview
Description
1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely recognized for its significance in the pharmaceutical industry. Compounds containing the piperidine moiety are known for their diverse biological activities and are often used as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol typically involves the reaction of 2-hydroxybenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-[(2-hydroxyphenyl)methyl]piperidin-3-one, while nitration may produce 1-[(2-nitrophenyl)methyl]piperidin-3-ol .
Scientific Research Applications
1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to biological receptors. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors involved in various physiological processes .
Comparison with Similar Compounds
Piperidine: The parent compound, which serves as a fundamental building block in organic synthesis.
Piperidin-4-ol: Another piperidine derivative with similar structural features but different biological activities.
2-Hydroxybenzylamine: A compound with a similar aromatic hydroxyl group but lacking the piperidine ring.
Uniqueness: 1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol is unique due to the presence of both the hydroxyl group and the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12(10)15/h1-2,4,6,11,14-15H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQSRBKZKVHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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